molecular formula C21H15ClN2OS B2859526 2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide CAS No. 306980-74-5

2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide

Cat. No.: B2859526
CAS No.: 306980-74-5
M. Wt: 378.87
InChI Key: UNWYSYNERCFMIY-UHFFFAOYSA-N
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Description

The compound 2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide (CAS: 306980-84-7) is a benzamide derivative with a molecular formula of C₁₅H₁₁ClN₂OS and a molecular weight of 302.8 g/mol . Its structure features a chlorinated benzene ring connected via a carboxamide group to a second phenyl ring substituted with a cyano group at position 3 and a sulfur-containing moiety at position 4. Key physicochemical properties include:

  • XLogP3: 3.6 (indicating moderate lipophilicity)
  • Hydrogen Bond Donor/Acceptor Count: 1/3
  • Topological Polar Surface Area (TPSA): 78.2 Ų
  • Rotatable Bonds: 3 .

Properties

IUPAC Name

2-chloro-N-[3-cyano-4-(2-methylphenyl)sulfanylphenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2OS/c1-14-6-2-5-9-19(14)26-20-11-10-16(12-15(20)13-23)24-21(25)17-7-3-4-8-18(17)22/h2-12H,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWYSYNERCFMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide typically involves multiple steps, starting with the preparation of the core phenyl sulfanyl group. One common synthetic route includes the following steps:

  • Bromination: : The starting material, 2-methylphenyl, undergoes bromination to introduce a bromo group at the desired position.

  • Sulfurization: : The brominated compound is then treated with a sulfurizing agent to replace the bromo group with a sulfanyl group.

  • Cyanation: : The sulfanyl group is further modified by introducing a cyano group through a cyanation reaction.

  • Chlorination: : Finally, the cyano group is chlorinated to yield the target compound.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

  • Oxidation: : The sulfanyl group can be oxidized to a sulfonyl group under specific conditions.

  • Reduction: : The cyano group can be reduced to an amine group, leading to the formation of a different compound.

  • Substitution: : The chloro group can be substituted with other functional groups, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted phenyl compounds.

Scientific Research Applications

2-Chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide has several scientific research applications:

  • Chemistry: : It can be used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : The compound may have potential biological activity, making it useful in the study of biological processes and drug development.

  • Medicine: : It could be explored for its therapeutic properties, potentially leading to the development of new medications.

  • Industry: : Its unique chemical properties may be utilized in various industrial applications, such as in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The cyano and sulfanyl groups, in particular, may play a crucial role in its biological activity, potentially interacting with enzymes or receptors to elicit a response.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Sulfur-Containing Groups

The compound’s (2-methylphenyl)sulfanyl group (ortho-methyl-substituted phenylthio) distinguishes it from analogs with simpler sulfur substituents. For example:

Compound Name Sulfur Substituent Molecular Weight (g/mol) XLogP3 TPSA (Ų)
Target Compound 2-methylphenylsulfanyl 302.8 3.6 78.2
Analog 1: Methylsulfanyl variant SCH₃ 302.8* 3.6 78.2
Analog 2: Phenylsulfanyl variant (hypothetical) SC₆H₅ 337.8 (calc.) 4.2† 78.2

†Increased XLogP3 in phenylsulfanyl analogs reflects enhanced lipophilicity due to the aromatic ring.

Impact on Activity: Larger sulfur-containing groups (e.g., phenylsulfanyl) may improve membrane permeability but reduce solubility.

Variations in Halogen and Cyano Groups

Replacing the chloro or cyano groups alters electronic and steric profiles:

Compound Modification Effect on Properties Hypothetical Activity Impact
Chloro → Fluoro Lower molecular weight (286.8 g/mol), reduced XLogP3 (~3.0) Enhanced solubility; possible reduced target affinity due to weaker electron withdrawal.
Cyano → Nitro Increased TPSA (90–100 Ų), higher acidity Improved hydrogen bonding but potential metabolic instability.

Positional Isomerism

Substituent positioning significantly influences interactions:

  • Para-substituted sulfur analogs : Higher symmetry may improve crystallinity but reduce binding specificity.

Biological Activity

Chemical Identity:

  • IUPAC Name: 2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide
  • Molecular Formula: C21H15ClN2OS
  • Molecular Weight: 364.87 g/mol
  • CAS Number: 2769192

This compound belongs to the class of benzamide derivatives, characterized by the presence of a chloro group, a cyano group, and a sulfanyl-containing phenyl moiety. Its unique structure suggests potential biological activities that warrant detailed exploration.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound may exert its effects through:

  • Enzyme Inhibition: It may inhibit various enzymes such as kinases or proteases, which play crucial roles in cellular signaling and metabolism.
  • Receptor Modulation: The compound could act on G-protein coupled receptors (GPCRs), influencing pathways related to cell proliferation and apoptosis.

Pharmacological Profile

Research indicates that compounds with similar structural features often demonstrate significant pharmacological activities, including:

  • Anticancer Properties: Many benzamide derivatives show promise in cancer therapy by inducing apoptosis in tumor cells.
  • Anti-inflammatory Effects: Compounds with sulfanyl and cyano groups have been linked to reduced inflammation in various models.

Comparative Analysis of Biological Activities

Compound NameStructureBiological ActivityReferences
This compoundStructurePotential anticancer and anti-inflammatory effects
Similar Benzamide Derivative 1Structure AAnticancer activity in vitro
Similar Benzamide Derivative 2Structure BInhibition of specific kinases

Case Studies

  • Case Study on Anticancer Activity:
    • A study evaluated the effects of various benzamide derivatives on cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against breast cancer cells, suggesting potential therapeutic applications.
  • Case Study on Anti-inflammatory Effects:
    • Research into compounds containing sulfanyl groups revealed their ability to inhibit pro-inflammatory cytokines in animal models, demonstrating a mechanism that could be relevant for treating chronic inflammatory diseases.

Research Findings

Recent investigations into the biological activity of related compounds suggest that structural modifications significantly influence their pharmacological profiles. Key findings include:

  • Increased Binding Affinity: The presence of the chloro and sulfanyl groups enhances binding affinity to target proteins, potentially increasing efficacy.
  • Altered Metabolic Stability: Modifications can also affect the metabolic pathways, leading to improved bioavailability and reduced toxicity.

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